2-Hydroxypyrimidine
Overview
Description
2-Hydroxypyrimidine is an aromatic heterocyclic compound that contains a six-membered ring with two nitrogen atoms at positions 1 and 3, and a hydroxyl group at position 2 This compound is a derivative of pyrimidine, which is a fundamental building block of nucleic acids such as DNA and RNA
Mechanism of Action
Target of Action
2-Hydroxypyrimidine, also known as pyrimidin-2-ol, is a derivative of the pyrimidine series . It is a simple compound that is present in biologically important pyrimidines such as cytosine . It has been found to inhibit HIV reverse transcriptase-associated ribonuclease H, which plays a crucial role in HIV multiplication .
Mode of Action
It is known to interact with its targets, such as hiv reverse transcriptase-associated ribonuclease h, leading to changes that inhibit the multiplication of hiv .
Biochemical Pathways
This compound is involved in the biosynthesis of thiamine phosphates, particularly the cofactor thiamine diphosphate . This is part of a larger biochemical pathway that involves the conversion of 2-aminopyrimidine to this compound through alkaline hydrolysis .
Pharmacokinetics
It is known to be very soluble in water, which may influence its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of certain enzymes, such as HIV reverse transcriptase-associated ribonuclease H, leading to a decrease in HIV multiplication . Additionally, it contributes to the biosynthesis of thiamine phosphates, which are essential for various biochemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the conversion of 2-aminopyrimidine to this compound . Furthermore, the solubility of this compound in different solvents can impact its bioavailability and stability .
Biochemical Analysis
Biochemical Properties
2-Hydroxypyrimidine participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the oxidation of the 2-methylgroup side chain of pyrimidine to carboxyl group by oxidizing agents such as potassium permanganate . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is known to be involved in the prebiotic synthesis of nucleic acid bases, a central issue in the RNA-world hypothesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known that this compound is more properly named 2-pyrimidone due to the tautomeric hydroxyl groups that exist primarily in the cyclic amide form .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been reported that this compound is a white, highly crystalline substance, melting at 178-180° and very soluble in water .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . For instance, it is known to participate in the pyrimidine biosynthesis pathway, which is conserved in all living organisms and is necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxypyrimidine can be synthesized through several methods. One common method involves the cyclization of β-ketoesters with guanidine or its derivatives. For example, the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base such as sodium ethoxide can yield this compound .
Another method involves the condensation of formamide with β-diketones. For instance, the reaction of formamide with acetylacetone in the presence of an acid catalyst can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. One such method includes the reaction of β-ketoesters with guanidine derivatives under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypyrimidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; basic or neutral conditions.
Major Products
Oxidation: Pyrimidine-2,4-dione (uracil)
Reduction: 2-Aminopyrimidine
Substitution: N-alkylated pyrimidine derivatives
Scientific Research Applications
2-Hydroxypyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Hydroxypyrimidine can be compared with other similar compounds, such as:
2-Hydroxypyridine: Similar in structure but contains a nitrogen atom at position 1 and a hydroxyl group at position 2.
2-Hydroxyquinoline: Contains a nitrogen atom at position 1 and a hydroxyl group at position 2, but has a fused benzene ring.
2-Hydroxybenzimidazole: Contains a nitrogen atom at position 1 and a hydroxyl group at position 2, with an additional nitrogen atom at position 3.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a wide range of applications in various fields.
Properties
IUPAC Name |
1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOHKSTWXHQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060315 | |
Record name | 2-Hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-01-7, 51953-13-0, 55949-38-7 | |
Record name | 2(1H)-Pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrimidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrimidinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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